molecular formula C13H11Cl2N5 B12941440 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-11-0

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine

Cat. No.: B12941440
CAS No.: 924904-11-0
M. Wt: 308.16 g/mol
InChI Key: NBHLXKQOWHOPCE-UHFFFAOYSA-N
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Description

6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules It is characterized by the presence of a purine ring substituted with a chloromethylbenzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a purine derivative, followed by the introduction of the chloromethylbenzyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the chloromethyl group, potentially yielding amines or alcohols.

    Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of azido or thiol-substituted purine derivatives.

Scientific Research Applications

6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or polymerases, disrupting cellular processes such as DNA replication or signal transduction pathways.

Comparison with Similar Compounds

    6-Chloropurine: A simpler purine derivative with a single chlorine substitution.

    7-Benzyl-7H-purin-2-amine: A purine derivative with a benzyl group but lacking the chloromethyl substitution.

Uniqueness: 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to the presence of both the chloromethylbenzyl group and the chlorine atom on the purine ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its molecular formula is C13H11Cl2N5, with a molecular weight of approximately 308.16 g/mol. The compound features a chlorinated purine structure characterized by a chlorine atom at the 6-position and a benzyl group with a chloromethyl substituent at the 7-position. This unique structural arrangement contributes to its potential biological activities, particularly in medicinal chemistry.

Structural Properties

The compound's structure can be summarized in the following table:

PropertyDescription
CAS No. 924904-11-0
Molecular Formula C13H11Cl2N5
Molecular Weight 308.16 g/mol
IUPAC Name 6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purin-2-amine
InChI Key NBHLXKQOWHOPCE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study focusing on related compounds demonstrated that chlorinated derivatives exhibit varying degrees of antimicrobial efficacy against bacteria and fungi. For instance, compounds with halogenated phenyl rings showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative strains like Escherichia coli . The presence of chloromethyl groups enhances lipophilicity, facilitating membrane penetration and increasing biological activity.

Anticancer Potential

The mechanism of action for this compound may involve interactions with specific enzymes or receptors, modulating their activity to exert anticancer effects. Studies indicate that purine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis indicated that compounds similar to this compound effectively inhibited bacterial growth, particularly against Gram-positive pathogens. The study highlighted that structural modifications significantly influenced biological activity .
  • Mechanistic Insights : Research has shown that the compound can act as a competitive inhibitor for certain enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. This property underscores its potential as an anticancer agent .
  • Chemical Reactivity : The unique chlorinated structure allows for diverse nucleophilic substitution reactions, enabling further functionalization of the molecule to enhance its biological properties .

Properties

CAS No.

924904-11-0

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-3-1-2-4-9(8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

NBHLXKQOWHOPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl

Origin of Product

United States

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